molecular formula C22H21N3O4 B7714714 N-cyclopentyl-N'-(3,5-dichlorophenyl)ethanediamide

N-cyclopentyl-N'-(3,5-dichlorophenyl)ethanediamide

Katalognummer B7714714
Molekulargewicht: 391.4 g/mol
InChI-Schlüssel: RFQLBFPKNDHKTO-IWIPYMOSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-N'-(3,5-dichlorophenyl)ethanediamide, commonly known as CP 55,940, is a synthetic cannabinoid compound that acts as a potent agonist at the cannabinoid receptor CB1. This compound was first synthesized in the mid-1990s and has since been extensively studied for its potential therapeutic applications and as a tool for understanding the endocannabinoid system.

Wirkmechanismus

CP 55,940 acts as a full agonist at CB1 receptors, binding to the receptor and activating downstream signaling pathways. This leads to a variety of effects on neuronal function, including the modulation of neurotransmitter release and the regulation of ion channels and other cellular processes.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, the regulation of appetite and metabolism, and the modulation of mood and anxiety. It has also been shown to have potential therapeutic applications in the treatment of conditions such as chronic pain, epilepsy, and multiple sclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using CP 55,940 in scientific research is its potency and specificity for CB1 receptors, which allows for precise modulation of the endocannabinoid system. However, its potency can also pose challenges in terms of dosing and experimental design, and its effects can be difficult to interpret in the context of complex physiological systems.

Zukünftige Richtungen

There are many potential future directions for research involving CP 55,940 and other synthetic cannabinoids. One area of interest is the development of more selective agonists and antagonists for CB1 and CB2 receptors, which could have therapeutic applications in a wide range of conditions. Other areas of interest include the study of the endocannabinoid system in the context of aging, neurodegenerative diseases, and other conditions, as well as the development of new tools for studying the complex interactions between cannabinoids and other signaling pathways in the body.
In conclusion, CP 55,940 is a potent synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications and as a tool for understanding the endocannabinoid system. Its potency and specificity for CB1 receptors make it a valuable tool for scientific research, but its effects can be difficult to interpret in the context of complex physiological systems. There are many potential future directions for research involving CP 55,940 and other synthetic cannabinoids, and continued study of these compounds is likely to yield valuable insights into the role of the endocannabinoid system in health and disease.

Synthesemethoden

CP 55,940 is synthesized through a multi-step process involving the reaction of 3,5-dichlorobenzoyl chloride with cyclopentylamine, followed by the addition of ethylenediamine and subsequent purification steps. The final product is a white crystalline powder that is soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

CP 55,940 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to be a potent agonist at CB1 receptors, which are widely distributed throughout the central nervous system and are involved in the regulation of pain, mood, appetite, and other functions.

Eigenschaften

IUPAC Name

N-[(Z)-[4-[2-oxo-2-(2-phenylethylamino)ethoxy]phenyl]methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-21(23-13-12-17-5-2-1-3-6-17)16-29-19-10-8-18(9-11-19)15-24-25-22(27)20-7-4-14-28-20/h1-11,14-15H,12-13,16H2,(H,23,26)(H,25,27)/b24-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQLBFPKNDHKTO-IWIPYMOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)/C=N\NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-[4-[2-oxo-2-(2-phenylethylamino)ethoxy]phenyl]methylideneamino]furan-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.